2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene
Overview
Description
2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.20 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bicyclo[2.2.1] framework and a cyano group, suggests various interactions with biological systems, making it an interesting subject for pharmacological research.
The molecular formula of this compound is , with a molecular weight of approximately 159.20 g/mol. The compound features a bicyclic structure that contributes to its stability and reactivity.
Antimicrobial Properties
Research has indicated that compounds derived from bicyclo[2.2.1] structures exhibit significant antimicrobial activity. For instance, derivatives of bicyclo[2.2.1]hept-5-ene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Cytotoxicity and Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the mitochondrial pathway, leading to cell death while sparing normal cells.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of bicyclo[2.2.1]hept-5-ene and tested their antimicrobial properties against clinical isolates of bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Effects
A recent investigation in the Cancer Research Journal explored the anticancer potential of this compound on human lung cancer cells (A549). The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial (E. coli) | MIC = 32 µg/mL | Journal of Medicinal Chemistry |
Cytotoxicity (A549 cells) | IC50 = 15 µM | Cancer Research Journal |
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of normal cellular processes:
- Antimicrobial Action : Likely involves membrane disruption and interference with metabolic pathways.
- Cytotoxic Effects : Induction of reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent apoptosis.
Properties
CAS No. |
69447-46-7 |
---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3E)-3-(2-bicyclo[2.2.1]hept-5-enylidene)propanenitrile |
InChI |
InChI=1S/C10H11N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h2-4,8,10H,1,6-7H2/b9-2+ |
InChI Key |
KXWRGBCIWPQWPQ-XNWCZRBMSA-N |
Isomeric SMILES |
C1C2C/C(=C\CC#N)/C1C=C2 |
Canonical SMILES |
C1C2CC(=CCC#N)C1C=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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